4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
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Overview
Description
4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound with a unique structure that combines elements of indole, thiazolidine, and butanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazolidine ring. The final step involves the introduction of the butanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the indole or thiazolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and minimize side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its combination of indole, thiazolidine, and butanoic acid moieties may impart desirable characteristics for applications in electronics, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid include other indole derivatives, thiazolidine-containing compounds, and butanoic acid derivatives. Examples include:
- Indole-3-acetic acid
- Thiazolidine-2,4-dione
- 4-oxo-2-thioxo-1,3-thiazolidine derivatives
Uniqueness
What sets this compound apart is its combination of these three distinct moieties in a single molecule. This unique structure imparts a range of chemical and biological properties that are not found in simpler compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C16H14N2O4S2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C16H14N2O4S2/c1-17-10-6-3-2-5-9(10)12(14(17)21)13-15(22)18(16(23)24-13)8-4-7-11(19)20/h2-3,5-6H,4,7-8H2,1H3,(H,19,20)/b13-12+ |
InChI Key |
JEAVWYPQIONRJP-OUKQBFOZSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)/C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCC(=O)O)C1=O |
Origin of Product |
United States |
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